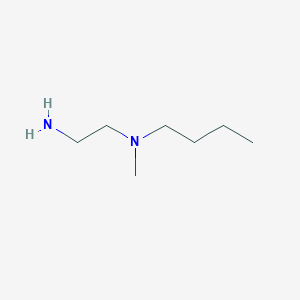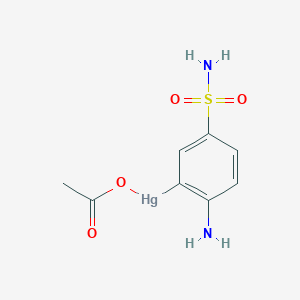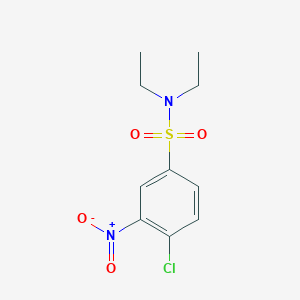
2-(N-Methyl-N-butylamino)ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-(N-Methyl-N-butylamino)ethylamine has been explored in the context of sigma receptor ligands. A novel class of superpotent sigma ligands was synthesized, including N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, which showed subnanomolar affinity for the sigma receptor. This compound, referred to as compound 3, was derived from previously reported high-affinity sigma receptor ligands and exhibited a Ki of 0.34 nM, surpassing the affinity of its parent compounds. The synthesis process involved the manipulation of the structure to examine the determinants for high sigma receptor affinity, indicating a methodical approach to optimizing the chemical structure for targeted receptor binding .
Molecular Structure Analysis
The molecular structure of the synthesized compounds plays a crucial role in their affinity for the sigma receptor. The structural requirements were investigated by altering the molecular structure of compound 3 and related compounds. Spectral characterization confirmed the structures of the synthesized compounds, ensuring that the intended chemical modifications were accurately achieved. The high affinity of these compounds for the sigma receptor suggests that the molecular structure has been optimized to interact effectively with the receptor, which is a key aspect of the molecular structure analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include addition alkylation, as demonstrated in the synthesis of 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine. This compound was synthesized through the addition alkylation of diethyl triamine with epoxyethane, marking the first time this synthesis route was reported. The reaction yielded a product with a high purity of 99%, indicating a successful and efficient chemical reaction process .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are indicated by their high purity and yield. For instance, 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine achieved a yield of 61% and a purity of 99%, which are significant metrics in evaluating the quality of the synthesis process. These properties are essential for the potential application of these compounds in therapeutic agents, as they suggest a level of consistency and reliability in the synthesis process that is necessary for further development and use .
Applications De Recherche Scientifique
-
Organic Chemistry
- Application : This compound is used in the field of organic chemistry . It’s a chemical with the molecular formula C7H18N2 and a molecular weight of 130.23 .
- Results : The outcomes of these reactions can also vary widely, but the use of this compound can enable the synthesis of a wide range of organic products .
-
Fluorescence Studies
- Application : A compound similar to 2-(N-Methyl-N-butylamino)ethylamine, specifically 2-(butylamino)-6-phenylpyridine-3,4-dicarbonitrile, has been used in fluorescence studies .
- Results : The study noted a high photoluminescence quantum yield value of 63% for solutions of 2-(butylamino)-6-phenylpyridine-3,4-dicarbonitrile in DCM .
Propriétés
IUPAC Name |
N'-butyl-N'-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-3-4-6-9(2)7-5-8/h3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHCXIHUKWIMHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396513 |
Source


|
| Record name | 2-(N-Methyl-N-butylamino)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Methyl-N-butylamino)ethylamine | |
CAS RN |
15404-06-5 |
Source


|
| Record name | 2-(N-Methyl-N-butylamino)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














